molecular formula C11H15N5OS B15339836 6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline

6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline

Cat. No.: B15339836
M. Wt: 265.34 g/mol
InChI Key: QWZWVSUXRKLSST-UHFFFAOYSA-N
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Description

6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline is a complex organic compound with a molecular formula of C11H15N5OS It is characterized by its unique quinazoline structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Thioureido Group: The next step involves the introduction of the thioureido group at the 2-position of the quinazoline ring. This can be accomplished by reacting the quinazoline intermediate with thiourea in the presence of a suitable catalyst.

    Acetylation: The final step is the acetylation of the amino group at the 6-position. This can be achieved by reacting the intermediate with acetic anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioureido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in preliminary studies as an anti-cancer and anti-inflammatory agent.

    Biological Research: It is used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The thioureido group is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. Additionally, the quinazoline core can interact with various receptors, modulating their signaling pathways and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5,6,7,8-tetrahydroquinazoline: Lacks the acetyl and thioureido groups, resulting in different chemical properties and biological activities.

    6-Methylamino-5,6,7,8-tetrahydroquinazoline: Contains a methylamino group instead of an acetylamino group, leading to variations in reactivity and application.

    2-Thioureidoquinazoline:

Uniqueness

6-Acetylamino-5,6,7,8-tetrahydro-2-thioureidoquinazoline is unique due to the presence of both the acetylamino and thioureido groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N5OS

Molecular Weight

265.34 g/mol

IUPAC Name

N-[2-(carbamothioylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide

InChI

InChI=1S/C11H15N5OS/c1-6(17)14-8-2-3-9-7(4-8)5-13-11(15-9)16-10(12)18/h5,8H,2-4H2,1H3,(H,14,17)(H3,12,13,15,16,18)

InChI Key

QWZWVSUXRKLSST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=NC(=NC=C2C1)NC(=S)N

Origin of Product

United States

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